2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H18Cl2N4O and its molecular weight is 365.26. The purity is usually 95%.
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Scientific Research Applications
1. Chemistry and Properties of Pyridine and Benzimidazole Derivatives
Research has extensively explored the chemistry and properties of pyridine and benzimidazole derivatives, focusing on their preparation, properties, and complex compound formations. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. Such studies provide a foundation for understanding the potential applications of "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" in various scientific fields, by highlighting the importance of pyridine and benzimidazole derivatives in creating compounds with desired properties for specific applications (Boča, Jameson, & Linert, 2011).
2. DNA Interaction and Biological Applications
The synthetic dye Hoechst 33258 and its analogues, which share structural similarities with benzimidazole derivatives, have been widely used as fluorescent DNA stains due to their strong binding to the minor groove of double-stranded B-DNA. This highlights the potential of "this compound" and its analogues in biological applications, including chromosome and nuclear staining, analysis of nuclear DNA content values, and plant cell biology research. Such compounds could also find uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design (Issar & Kakkar, 2013).
3. Cytochrome P450 Isoform Inhibition
The selective inhibition of cytochrome P450 isoforms is crucial for predicting drug-drug interactions and improving drug safety profiles. Research on chemical inhibitors of these isoforms can inform the development of compounds like "this compound" for specific pharmacological applications, including the modulation of drug metabolism and the mitigation of adverse drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
4. Pharmacological Innovations and Drug Development
Recent patents and research in dipeptidyl peptidase IV inhibitors demonstrate the ongoing interest in discovering new therapeutic agents for treating diseases such as type 2 diabetes mellitus. The structural diversity of these compounds, including piperidine and pyrazine-based structures, suggests that "this compound" could be explored for similar therapeutic applications, leveraging its unique chemical structure for novel drug development (Mendieta, Tarragó, & Giralt, 2011).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It can be inferred that similar compounds may interact with the mycobacterium tuberculosis h37ra to exhibit their anti-tubercular activity .
Biochemical Pathways
It is likely that the compound interacts with the biochemical pathways of mycobacterium tuberculosis h37ra, given its potential anti-tubercular activity .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have a similar effect .
Properties
IUPAC Name |
2,4-dichloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c18-13-1-2-14(15(19)9-13)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRBEFHVAPMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.